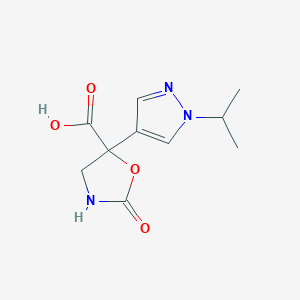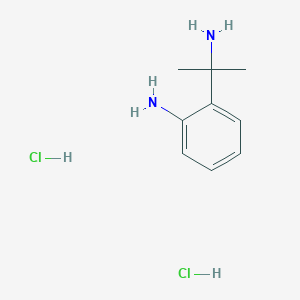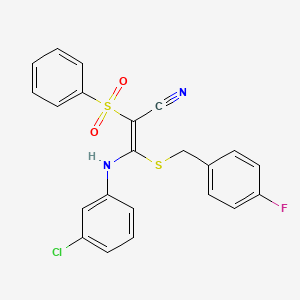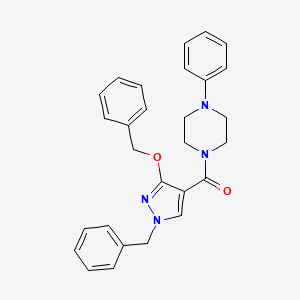
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C28H28N4O2 and its molecular weight is 452.558. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Anti-inflammatory Activity : Pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory properties, showing good activity in vivo. These studies indicate the potential of such compounds in developing new anti-inflammatory agents (Arunkumar et al., 2009).
Antibacterial and Antifungal Screening : Novel thiazolyl pyrazole and benzoxazole compounds have been synthesized and screened for their antimicrobial activities, highlighting the utility of pyrazole derivatives in targeting bacterial infections (Landage et al., 2019).
Drug-likeness and Microbial Investigation : Research focused on the synthesis of dihydropyrrolone conjugates and their evaluation for antimicrobial activities. These studies involve in silico ADME prediction and highlight the potential of these compounds as antimicrobial agents (Pandya et al., 2019).
Synthesis of Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]pyrimidines : This research explores the synthesis of compounds containing naphtofuran moiety, aiming at developing molecules with potential pharmaceutical applications (Abdelhamid et al., 2012).
Chemical Reactions and Mechanisms
- The reaction of α-diazoacetophenone with methanolic sodium methoxide has been studied, leading to the formation of various pyrazole derivatives. Such research contributes to our understanding of the reactivity of diazo compounds and the synthesis of pyrazole-based molecules (Yates & Mayfield, 1977).
Sensor Development and Molecular Docking Studies
- Schiff base compounds have been developed as colorimetric sensors for Fe(III) and fluorescent sensors for Al(III), showcasing the application of pyrazole derivatives in chemical sensing and environmental monitoring (Soufeena & Aravindakshan, 2019).
Anticancer Potential
- Research into novel pyrazoline derivatives has been conducted to evaluate their potential as anticancer agents, with some compounds showing effectiveness against the HepG-2 cell line. This highlights the ongoing search for new, effective anticancer compounds (Xu et al., 2017).
Eigenschaften
IUPAC Name |
(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c33-28(31-18-16-30(17-19-31)25-14-8-3-9-15-25)26-21-32(20-23-10-4-1-5-11-23)29-27(26)34-22-24-12-6-2-7-13-24/h1-15,21H,16-20,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFLCPIFAPIWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
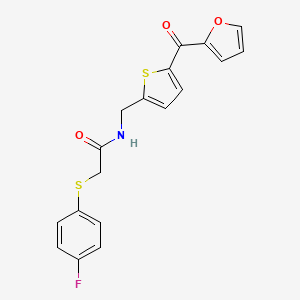
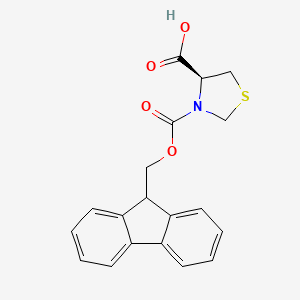
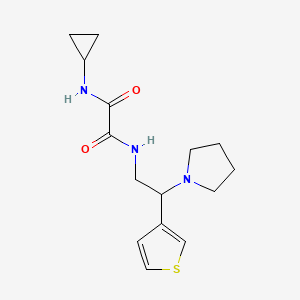
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2749397.png)
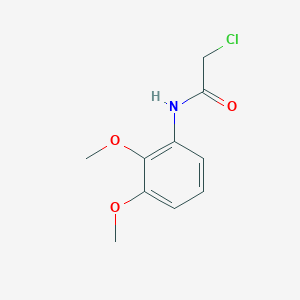

![Ethyl 6-{[(4-tert-butylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2749402.png)
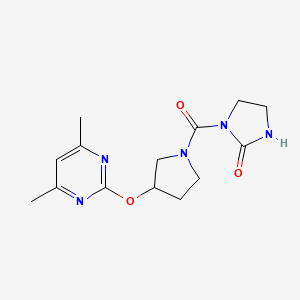

![N-(4-ethoxyphenyl)-2-(8-methyl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2749406.png)
